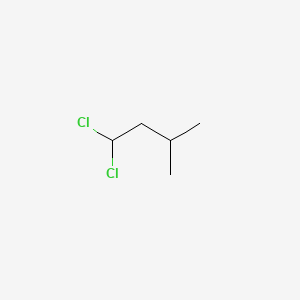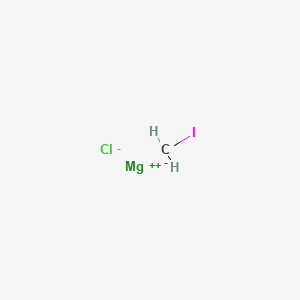
Magnesium, chloro(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro(iodomethyl)- is an organometallic compound with the molecular formula CH₂ClIMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its dual halogen functionality, which can offer unique reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, chloro(iodomethyl)- can be synthesized through the reaction of iodomethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2ICl+Mg→CH2ClIMg
Industrial Production Methods
On an industrial scale, the production of Magnesium, chloro(iodomethyl)- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro(iodomethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Reagents: Electrophiles such as carbonyl compounds (aldehydes, ketones) are typical reaction partners.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products
The major products formed from reactions involving Magnesium, chloro(iodomethyl)- are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
CH2ClIMg+R2CO→R2C(OH)CH2Cl
Applications De Recherche Scientifique
Magnesium, chloro(iodomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: Researchers use it to modify biomolecules for studying biological processes.
Mécanisme D'action
The mechanism by which Magnesium, chloro(iodomethyl)- exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, bromo(iodomethyl)-: Similar in structure but with a bromine atom instead of chlorine.
Magnesium, chloro(methyl)-: Lacks the iodine atom, making it less reactive.
Magnesium, iodo(methyl)-: Contains only iodine, which affects its reactivity and selectivity.
Uniqueness
Magnesium, chloro(iodomethyl)- is unique due to its dual halogen functionality, which provides a balance of reactivity and selectivity. The presence of both chlorine and iodine allows for a wider range of chemical transformations compared to similar compounds with only one type of halogen.
Propriétés
Numéro CAS |
4776-37-8 |
|---|---|
Formule moléculaire |
CH2ClIMg |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
magnesium;iodomethane;chloride |
InChI |
InChI=1S/CH2I.ClH.Mg/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WZLZIJQPJWJAJC-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]I.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


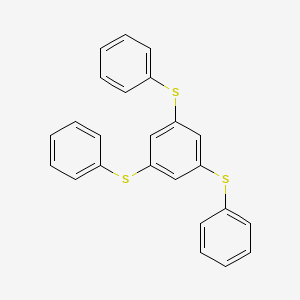
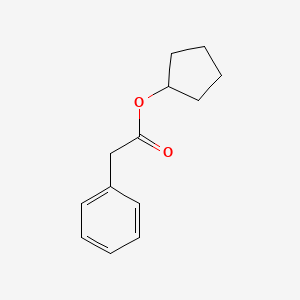
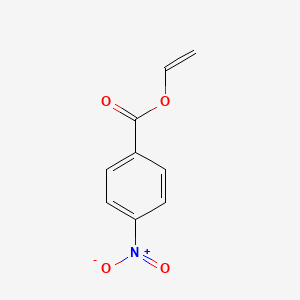
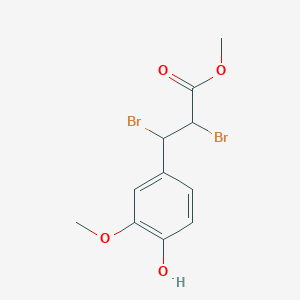
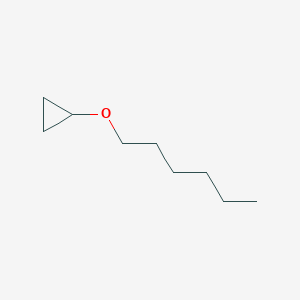
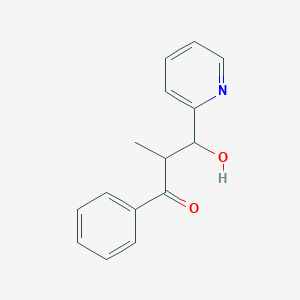

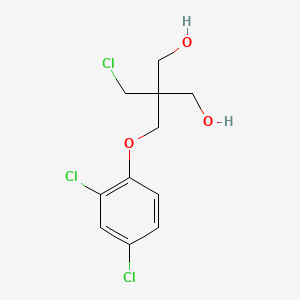


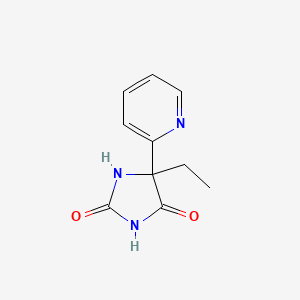
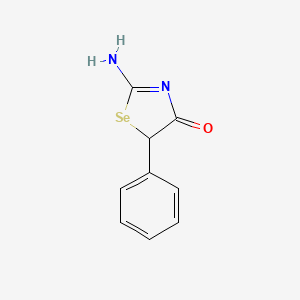
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
